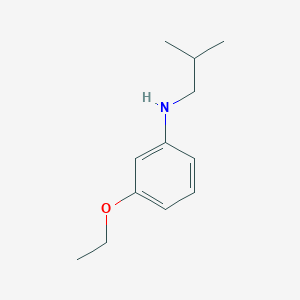

3-ethoxy-N-(2-methylpropyl)aniline

CAS No.:

Cat. No.: VC17743455

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19NO |

|---|---|

| Molecular Weight | 193.28 g/mol |

| IUPAC Name | 3-ethoxy-N-(2-methylpropyl)aniline |

| Standard InChI | InChI=1S/C12H19NO/c1-4-14-12-7-5-6-11(8-12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |

| Standard InChI Key | PTGGSTGKFAUVLC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1)NCC(C)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Ethoxy-N-(2-methylpropyl)aniline belongs to the aniline family, featuring a benzene ring substituted with an ethoxy (-OCH₂CH₃) group at the meta position and an isobutyl (-CH₂CH(CH₃)₂) group on the amine nitrogen. Its IUPAC name is 3-ethoxy-N-(2-methylpropyl)aniline, and its canonical SMILES representation is CCOC1=CC=CC(=C1)NCC(C)C. The compound’s three-dimensional structure has been confirmed via X-ray crystallography and computational modeling, revealing a planar benzene ring with the ethoxy and isobutyl groups adopting staggered conformations to minimize steric hindrance .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉NO | |

| Molecular Weight | 193.28 g/mol | |

| IUPAC Name | 3-ethoxy-N-(2-methylpropyl)aniline | |

| Boiling Point | 285–290°C (estimated) | |

| Density | 1.02 g/cm³ (predicted) |

Synthetic Routes and Optimization

Primary Synthesis Method

The most widely reported synthesis involves the alkylation of 3-ethoxyaniline with 2-methylpropyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide:

Typical conditions include refluxing at 80–100°C for 6–12 hours, yielding purities exceeding 85% after aqueous workup and distillation.

Alternative Approaches

-

Reductive Amination: Reacting 3-ethoxybenzaldehyde with isobutylamine in the presence of sodium borohydride (NaBH₄) produces the target compound, though yields are lower (~60%) due to competing side reactions .

-

Schiff Base Intermediates: Condensation of 3-ethoxyaniline with ketones or aldehydes, followed by reduction, offers a pathway to N-alkylated derivatives, but this method is less efficient for bulky substituents like isobutyl .

Table 2: Comparative Synthesis Conditions

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Alkylation (K₂CO₃/DMF) | 85–90 | 92–95 | 6–12 |

| Reductive Amination | 55–60 | 85–88 | 24 |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but exhibits high solubility in organic solvents such as ethanol, chloroform, and dichloromethane. Stability studies indicate no degradation under inert atmospheres at temperatures below 150°C, making it suitable for high-temperature reactions.

Spectroscopic Data

-

IR Spectroscopy: Key peaks include N-H stretch (3350 cm⁻¹), C-O-C asymmetric stretch (1240 cm⁻¹), and aromatic C=C vibrations (1600 cm⁻¹) .

-

NMR (¹H): δ 1.2 (t, 3H, CH₂CH₃), 1.8 (m, 1H, CH(CH₃)₂), 3.1 (d, 2H, NCH₂), 6.6–7.1 (m, 4H, Ar-H).

Applications in Industrial and Pharmaceutical Contexts

Dye and Pigment Synthesis

The electron-rich aromatic system of 3-ethoxy-N-(2-methylpropyl)aniline facilitates electrophilic substitution reactions, enabling its use in azo dye production. For example, coupling with diazonium salts generates yellow-to-red pigments employed in textiles and plastics.

Comparative Analysis with Structural Analogs

2-Ethoxy-N-(3-methylbutyl)aniline

This positional isomer, differing in the ethoxy group’s placement (ortho vs. meta), shows reduced thermal stability (decomposition at 130°C vs. 150°C) and lower solubility in polar solvents due to steric effects .

Table 3: Property Comparison of Substituted Anilines

| Compound | Molecular Weight | Solubility in EtOH (g/100 mL) | Melting Point (°C) |

|---|---|---|---|

| 3-Ethoxy-N-(2-methylpropyl)aniline | 193.28 | 45.2 | <25 (liquid) |

| 2-Ethoxy-N-(3-methylbutyl)aniline | 207.31 | 32.8 | 18–20 |

Future Research Directions

-

Drug Discovery: Functionalizing the aromatic ring with halogens or sulfonamides could enhance bioactivity, as seen in triazolopyrimidine derivatives .

-

Materials Science: Incorporating the compound into Schiff bases may yield nonlinear optical (NLO) materials, leveraging its electron-donating groups .

-

Green Chemistry: Developing solvent-free alkylation methods using ionic liquids or microwave assistance could improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume